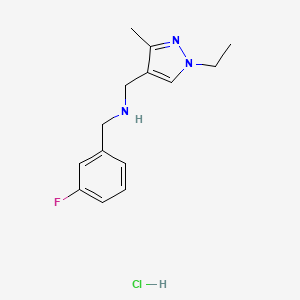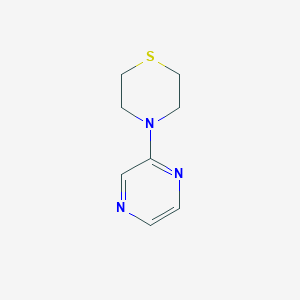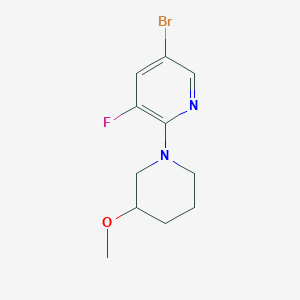
1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at the 1-position of the pyrazole ring and a 3-methylpiperidin-1-yl group at the 3-position. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
The synthesis of 1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a reaction between enaminones and hydrazines in the presence of a catalyst such as iodine.
Introduction of the Piperidine Group: The 3-methylpiperidin-1-yl group can be introduced through a substitution reaction where the pyrazole derivative reacts with a suitable piperidine derivative under basic conditions.
Formation of the Dihydrochloride Salt: The final compound is converted into its dihydrochloride form by treating it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.
Chemical Reactions Analysis
1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-alkylated or N-acylated derivatives, N-oxides, and reduced pyrazole compounds.
Scientific Research Applications
1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as kinases, which play a crucial role in various cellular processes . By binding to the active site of these enzymes, the compound can modulate their activity, leading to downstream effects on cellular signaling pathways. This mechanism is particularly relevant in the context of its potential therapeutic applications, where inhibition of specific enzymes can result in desired pharmacological effects.
Comparison with Similar Compounds
1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine can be compared with other similar compounds, such as:
1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine: Similar structure but with a different substitution pattern on the piperidine ring.
1-Methyl-3-(3-ethylpiperidin-1-yl)pyrazol-4-amine: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-carboxamide: Similar structure but with a carboxamide group at the 4-position of the pyrazole ring.
The uniqueness of 1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 3-methylpiperidin-1-yl group imparts distinct properties that differentiate it from other pyrazole derivatives.
Properties
Molecular Formula |
C10H20Cl2N4 |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
1-methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H18N4.2ClH/c1-8-4-3-5-14(6-8)10-9(11)7-13(2)12-10;;/h7-8H,3-6,11H2,1-2H3;2*1H |
InChI Key |
JDTKVFDKJKWQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NN(C=C2N)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B12229388.png)
![1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12229392.png)
![4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine](/img/structure/B12229400.png)
![1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12229408.png)
![4-Cyclopropyl-6-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229412.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine](/img/structure/B12229415.png)
![N-methyl-N-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B12229422.png)

![N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylacetamide](/img/structure/B12229433.png)
![(1E)-1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-hydroxyethanimine](/img/structure/B12229434.png)

![4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12229444.png)

![3-methyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229460.png)
